2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid (CAS 885456-93-9) is a seven-membered cyclic α,β-unsaturated carboxylic acid bearing a diphenylphosphinoyl group at the 2-position. With a molecular formula of C20H21O3P and a molecular weight of 340.35 g/mol, it belongs to a homologous series of phosphinoyl-cycloalkenecarboxylic acids that serve as versatile building blocks and potential ligand precursors in organophosphorus chemistry.

Molecular Formula C20H21O3P
Molecular Weight 340.4 g/mol
Cat. No. B12066488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid
Molecular FormulaC20H21O3P
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CCC(=C(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H21O3P/c21-20(22)18-14-8-3-9-15-19(18)24(23,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,21,22)
InChIKeyZGBJPADDBFJCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic Acid: Procurement-Grade Structural & Physicochemical Baseline for Research Selection


2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid (CAS 885456-93-9) is a seven-membered cyclic α,β-unsaturated carboxylic acid bearing a diphenylphosphinoyl group at the 2-position [1]. With a molecular formula of C20H21O3P and a molecular weight of 340.35 g/mol, it belongs to a homologous series of phosphinoyl-cycloalkenecarboxylic acids that serve as versatile building blocks and potential ligand precursors in organophosphorus chemistry [2]. The compound is commercially supplied at ≥95% purity for research use only, with predicted key physicochemical parameters including a melting point of 90.27 °C, boiling point of ~553.5 °C at 760 mmHg, and a density of ~1.2 g/cm³ . Unlike its five- and six-membered ring analogs, the cycloheptene scaffold imparts distinct conformational flexibility and steric properties that can critically influence metal coordination geometry and downstream synthetic utility.

Workflow Organophosphorus synthesis and chiral ligand precursor design
Selection Cycloheptene scaffold for distinct steric and conformational differentiation
Use Context Research-use building block; ≥95% purity, ambient solid handling

Why Ring-Size Matters: Selecting 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic Acid Over Five- and Six-Membered Analogs


Substituting 2-(diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid with its cyclopentene or cyclohexene counterparts without experimental validation introduces quantifiable risks in physicochemical and steric property mismatches . While all three compounds share the diphenylphosphinoyl and carboxylic acid functionalities, the cycloheptene ring confers a measurably higher molecular weight (340.35 vs. 312.3 and 326.3 g/mol, respectively), increased lipophilicity (XLogP3-AA of 3.9 vs. 2.8 for the cyclopentene analog), and distinct topological complexity [1]. These differentials directly impact solubility, membrane permeability, and metal coordination geometry—parameters that cannot be assumed to be interchangeable across ring sizes in applications such as asymmetric catalysis or bioactive molecule design [2]. The quantitative evidence below establishes exactly where the cycloheptene scaffold diverges from its closest relatives in ways that are meaningful for scientific selection.

Target Cycloheptene analog Higher predicted lipophilicity may shift permeability and partitioning profiles compared to five-membered ring analog
Target Cycloheptene analog Increased steric bulk and heavy atom count can alter metal coordination geometry; not interchangeable without testing
Target Cycloheptene analog Topological complexity difference may lead to distinct conformational sampling, affecting binding-mode reproducibility

Quantitative Differentiation Evidence: 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic Acid vs. Ring-Size Analogs


Lipophilicity (XLogP3-AA) Differentiation: Cycloheptene vs. Cyclopentene Scaffold

The cycloheptene derivative exhibits an XLogP3-AA value of 3.9, which is 1.1 log units higher than the cyclopentene analog (XLogP3-AA 2.8), representing a ~12-fold increase in predicted octanol-water partition coefficient [1]. This differential is directly relevant for applications where membrane permeability or hydrophobic partitioning is critical.

Lipophilicity (XLogP3)
Computed
Cycloheptene: 3.9 vs cyclopentene: 2.8 (Δ +1.1 log units)
Supports membrane permeability screening context
Predicted by XLogP3; experimental logP may differ
Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight & Heavy Atom Count Differentiation Across Ring-Size Series

The target cycloheptene compound has a molecular weight of 340.35 g/mol (24 heavy atoms), compared to 312.3 g/mol (22 heavy atoms) for the cyclopentene analog [1]. The cyclohexene intermediate weighs 326.3 g/mol (23 heavy atoms). This systematic increase of ~14 g/mol per methylene unit can influence metal complex solubility and crystal packing.

Molecular Weight
Class-level
Cycloheptene: 340.35 g/mol (24 atoms) vs cyclopentene: 312.3 (22) (+28.05 g/mol)
May influence steric bulk for ligand design
Computed; experimental values may vary
Molecular Weight Ligand Design Steric Bulk

Topological Complexity as a Predictor of Scaffold Diversity Value

The Cactvs-computed complexity score for the cycloheptene compound is 503, compared with 474 for the cyclopentene analog [1]. This 6.1% higher complexity value reflects the increased conformational degrees of freedom introduced by the seven-membered ring.

Topological Complexity
Computed
Cycloheptene: 503 vs cyclopentene: 474 (Δ +29)
Indicates greater scaffold diversity potential
Cactvs score; binding-mode assessment requires experimental validation
Topological Complexity Scaffold Diversity Library Design

Predicted Melting Point and Thermal Stability for Solid-State Handling

The cycloheptene derivative has a predicted melting point of 90.27 °C, which is substantially higher than typical room temperature and indicative of good solid-state stability for storage and handling [1]. While direct comparative experimental melting point data for the cyclopentene and cyclohexene analogs are not consistently reported across vendors, the computed physical property profile of the cycloheptene compound (boiling point ~553.5 °C; density ~1.2 g/cm³) confirms its suitability for ambient-condition storage and standard laboratory manipulation .

Predicted Melting Point
Predicted
90.27 °C (predicted)
May support solid-state handling at ambient conditions
Supplier predicted; experimental verification pending
Melting Point Thermal Stability Formulation

High-Value Application Scenarios for 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic Acid Based on Evidence


Asymmetric Catalysis Ligand Development Requiring Sterically Demanding Phosphorus Centers

The higher molecular weight (340.35 g/mol) and heavy atom count (24) of the cycloheptene scaffold, combined with its enhanced topological complexity (503), make this compound a preferred candidate for generating chiral phosphine ligands where increased steric bulk around the phosphorus center is desired [1]. As demonstrated in related phosphinocarboxylic acid systems, the cycloheptene ring can provide a differentiated chiral environment for palladium-catalyzed asymmetric allylic alkylation compared to five- or six-membered ring analogs [2].

Bioactive Molecule Design Targeting Intracellular Receptors Requiring Enhanced Membrane Permeability

With an XLogP3-AA value of 3.9—1.1 log units higher than the cyclopentene analog—the cycloheptene derivative is preferable for medicinal chemistry programs where passive membrane diffusion is a key determinant of cellular activity [1]. The carboxylic acid handle at the 1-position enables facile conjugation to pharmacophores while the phosphinoyl group offers additional hydrogen-bond acceptor capacity (3 acceptors) for target engagement [2].

Compound Library Diversification with Ring-Size-Dependent Scaffold Hopping

The 6.1% higher topological complexity score (503 vs. 474) and the distinct conformational flexibility of the seven-membered ring position this compound as a valuable scaffold-hopping element in diversity-oriented synthesis libraries. When a screening hit emerges from a five- or six-membered ring analog series, procurement of the cycloheptene variant enables systematic exploration of ring-size effects on binding affinity and selectivity [1].

Solid-Phase Synthesis and Materials Chemistry Requiring Thermally Stable Building Blocks

The predicted melting point of 90.27 °C—substantially above ambient laboratory temperatures—indicates that this compound can be reliably handled as a solid without special cold-chain logistics [1]. This thermal stability profile, combined with its commercial availability at 95% purity from multiple suppliers, lowers procurement risk for research groups requiring reproducible solid-phase coupling reactions or materials science applications where consistent stoichiometry is critical [2].

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
Cycloheptene ring steric profile
Metal coordination geometry and catalytic performance
Cell-permeable bioactive molecule design
Enhanced predicted lipophilicity
Membrane permeability and target engagement assessment
Scaffold-hopping in diversity-oriented synthesis
Higher topological complexity
Binding affinity and selectivity across ring-size series
Solid-phase synthesis requiring thermal stability
Predicted melting point above ambient
Handling stability and stoichiometric consistency
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